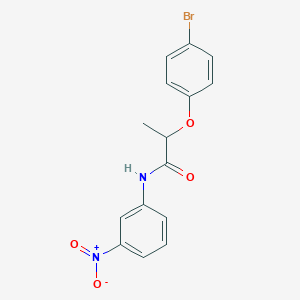![molecular formula C23H20N2O2S B4112674 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4112674.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been widely studied for its potential applications in cancer treatment and metabolic disorders, as well as its role in cellular metabolism and signaling pathways.
Wirkmechanismus
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, which is a key step in the metabolism of glutamine. By inhibiting glutaminase, this compound reduces the availability of glutamate, which can lead to the depletion of other metabolites and ultimately induce cell death in cancer cells that rely on glutamine metabolism.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells through the inhibition of glutaminase, leading to a decrease in the levels of glutamate and other metabolites. Additionally, this compound has been found to modulate cellular signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to affect mitochondrial function and induce oxidative stress in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide is its specificity for glutaminase, which allows for targeted inhibition of glutamine metabolism in cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of this compound is its poor solubility in aqueous solutions, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of glutaminase, which could improve the efficacy and specificity of targeting glutamine metabolism in cancer cells. Additionally, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, research is needed to better understand the mechanisms of action of this compound and its effects on cellular metabolism and signaling pathways.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide has been extensively studied for its potential applications in cancer treatment, particularly in targeting cancer cells that rely on glutamine metabolism for survival. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells, both in vitro and in vivo. Additionally, this compound has been investigated for its potential use in treating metabolic disorders, such as obesity and diabetes, by modulating glutamine metabolism.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-7-5-8-16(2)22(15)27-14-21(26)24-18-10-6-9-17(13-18)23-25-19-11-3-4-12-20(19)28-23/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRQHFGRZMOEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)benzamide](/img/structure/B4112613.png)
![N'-(4-bromobenzoyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzohydrazide](/img/structure/B4112640.png)

![4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112653.png)
![4-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4112657.png)
![4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112660.png)

![1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene](/img/structure/B4112667.png)
![N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine](/img/structure/B4112669.png)

![2-(5-{[(4-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4112696.png)
